molecular formula C7H8IN3 B2382789 6-Iodoimidazo[1,2-A]pyridin-2-amine CAS No. 947248-49-9

6-Iodoimidazo[1,2-A]pyridin-2-amine

Cat. No.: B2382789
CAS No.: 947248-49-9
M. Wt: 261.066
InChI Key: UWCNQOZYIKBYIN-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry and pharmaceutical research .

Safety and Hazards

The safety information for 6-Iodoimidazo[1,2-A]pyridin-2-amine includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 . The precautionary statements include P264, P270, P301+P312, P330, and P501 .

Future Directions

Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic methods for these structures is very meaningful .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-A]pyridin-2-amine typically involves the cyclization of 2-aminopyridine with an appropriate halogenated ketone. One common method includes the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. The reaction can be carried out in solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting the cyclization and halogenation processes .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The im

Properties

IUPAC Name

6-iodoimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFSFUSMLGMIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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